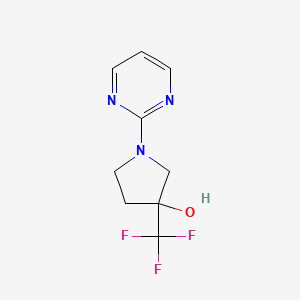

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Description

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a pyrrolidine-based compound featuring a trifluoromethyl (-CF₃) group at the 3-position and a pyrimidin-2-yl substituent at the 1-position of the pyrrolidine ring. The hydroxyl (-OH) group at the 3-position introduces polarity, while the trifluoromethyl group enhances lipophilicity and metabolic stability . This compound’s molecular formula is C₉H₁₁F₃N₄O, with a molecular weight of 248.21 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine and nitrogen-rich motifs are advantageous.

Properties

IUPAC Name |

1-pyrimidin-2-yl-3-(trifluoromethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)2-5-15(6-8)7-13-3-1-4-14-7/h1,3-4,16H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKBGAALJHFEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is often added using reagents like trifluoromethyl iodide under specific conditions.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrimidine ring.

Substitution: The trifluoromethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Dehydroxylated compounds.

Substitution Products: Compounds with different substituents replacing the trifluoromethyl group.

Scientific Research Applications

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Materials Science: It is explored for its potential use in creating novel materials with unique electronic or optical properties.

Industry: The compound is investigated for its use in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core pyrrolidine scaffold is shared with several derivatives, but substituent variations lead to distinct properties. Key comparisons include:

Key Observations :

- Trifluoromethyl (-CF₃) Impact: The -CF₃ group in the target compound and others (e.g., ) enhances lipophilicity (logP ~1.5–2.5 estimated) and metabolic resistance compared to non-fluorinated analogs.

- Heterocyclic Influence : Replacing phenyl (as in ) with pyrimidin-2-yl introduces additional nitrogen atoms, likely improving water solubility (cLogP ~0.5–1.0) but reducing passive membrane permeability.

- Synthetic Complexity : The target compound’s synthesis likely parallels methods in , where pyrrolidin-3-ol intermediates are functionalized via nucleophilic substitution or coupling reactions.

Biological Activity

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a complex organic compound characterized by its unique structure that includes a pyrimidine ring, a trifluoromethyl group, and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure

The molecular formula for this compound is . Its structure is significant for its interactions with biological targets, particularly through the functional groups present.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using suitable precursors.

- Introduction of the Pyrimidine Ring : Nucleophilic substitution reactions are commonly employed for this step.

- Addition of the Trifluoromethyl Group : This is often done using trifluoromethyl iodide under controlled conditions.

- Hydroxylation : The hydroxyl group can be introduced via oxidation reactions using agents like hydrogen peroxide.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the pyrimidine ring allows for hydrogen bonding and π-π interactions, enhancing its affinity for biological targets. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, which are critical for its pharmacological properties.

Pharmacological Applications

Research indicates that this compound may serve as a valuable pharmacophore in drug design, particularly in targeting metabolic pathways and inflammatory responses. Its potential applications include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic diseases.

- Receptor Modulation : The compound could act as an agonist or antagonist for various receptors, influencing signaling pathways related to diseases such as diabetes and obesity.

Comparative Studies

A comparative analysis with similar compounds reveals distinct advantages:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(Pyrimidin-2-yl)pyrrolidin-3-ol | Lacks trifluoromethyl group | Different stability and activity |

| 3-(Trifluoromethyl)pyrrolidin-3-ol | Lacks pyrimidine ring | Altered interaction profile |

| 1-(Pyrimidin-2-yl)-3-methylpyrrolidin-3-ol | Contains methyl group instead of trifluoromethyl | Potentially lower lipophilicity |

Study on Enzyme Interaction

A study published in Nature evaluated the interaction of similar compounds with G-protein bile acid receptor 1 (GPBAR1). The findings suggest that modifications in the chemical structure can significantly affect receptor selectivity and activity, highlighting the importance of structural features like the trifluoromethyl group in enhancing biological efficacy .

Antitumor Activity Research

Another research effort focused on evaluating the antitumor activity of related pyrrole derivatives, indicating that compounds with similar structural motifs exhibit promising results against various cancer cell lines. The study demonstrated effective inhibition at micromolar concentrations, suggesting that further exploration could lead to new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.